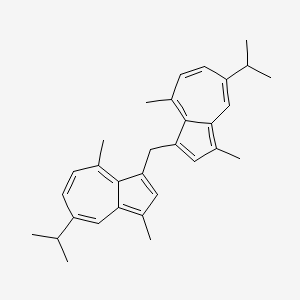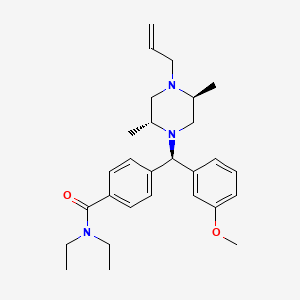
Cochleamycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cochleamycin A is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Total Synthesis and Chemical Structure
Cochleamycin A has been a subject of interest due to its complex chemical structure and potential biological activities. The total synthesis of this compound has been achieved via a 23-step linear sequence starting from 3-butene-1-ol. The synthesis process is noteworthy for its utilization of the Stille coupling and a transannular Diels-Alder reaction to form the complete carbon skeleton of this compound (Dineen & Roush, 2004). Furthermore, studies have focused on creating the fully functionalized AB sector of this compound, employing a convergent and highly enantioselective synthesis process (Chang & Paquette, 2002). These studies emphasize the intricate nature of this compound's structure and the synthetic challenges it presents.
Potential Therapeutic Applications
While direct applications of this compound in therapeutic contexts are not extensively documented, research in related fields provides insights into potential pathways for its application. For instance, compounds structurally similar to this compound have been investigated for their potential in treating inner ear damage and improving the efficacy of cochlear implants. Dendrogenins, a class of steroidal alkaloids, have shown the ability to maintain electrical responsiveness in the inner ear, suggesting the potential for this compound and its derivatives in auditory therapies (Fransson et al., 2015).
Propiedades
Fórmula molecular |
C21H26O6 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
[(1Z,3R,4S,6R,7R,8R,11R,13S,15R)-13-hydroxy-6-methyl-17,18-dioxo-16-oxatetracyclo[13.2.2.03,11.04,8]nonadeca-1,9-dien-7-yl] acetate |
InChI |
InChI=1S/C21H26O6/c1-10-5-17-15(20(10)26-11(2)22)4-3-12-6-13(23)7-14-8-19(24)18(9-16(12)17)21(25)27-14/h3-4,9-10,12-17,20,23H,5-8H2,1-2H3/b18-9-/t10-,12+,13+,14-,15-,16-,17-,20-/m1/s1 |
Clave InChI |
NQXQKOWVFXXLJS-MMCQDFOUSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2[C@H]([C@@H]1OC(=O)C)C=C[C@@H]3[C@H]2/C=C\4/C(=O)C[C@@H](C[C@H](C3)O)OC4=O |
SMILES canónico |
CC1CC2C(C1OC(=O)C)C=CC3C2C=C4C(=O)CC(CC(C3)O)OC4=O |
Sinónimos |
cochleamycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




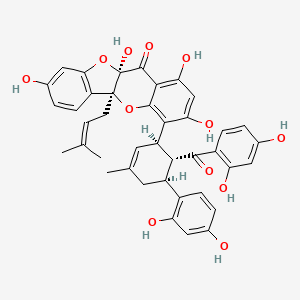
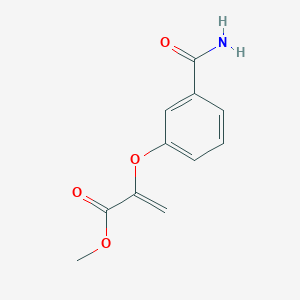

![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)
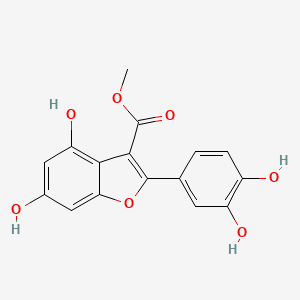
![(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-butyl-8-azabicyclo[3.2.1]octane](/img/structure/B1250528.png)
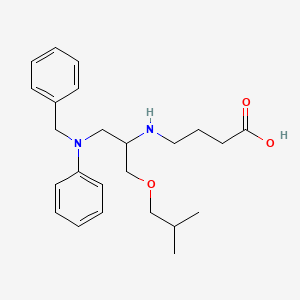
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea](/img/structure/B1250531.png)
